2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacidhydrochloride
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Overview
Description
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methoxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of a pyrrole derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid
Uniqueness
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C7H12ClNO3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(methoxymethyl)-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-5-7(6(9)10)3-2-4-8-7;/h2-3,8H,4-5H2,1H3,(H,9,10);1H |
InChI Key |
GMZKQFFQYSVNBL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(C=CCN1)C(=O)O.Cl |
Origin of Product |
United States |
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